molecular formula C18H13N5O2S B2715624 Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251685-83-2

Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2715624
CAS No.: 1251685-83-2
M. Wt: 363.4
InChI Key: DAGKCOYTPDJZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzothiazole core linked to an azetidine ring substituted with a 1,2,4-oxadiazole moiety bearing a pyridin-4-yl group. This structure combines multiple pharmacologically relevant motifs:

  • Benzothiazole: Known for its role in medicinal chemistry due to antimicrobial, anticancer, and anti-inflammatory properties.
  • Pyridinyl: Aromatic nitrogen-containing group contributing to solubility and hydrogen-bonding interactions.

Structural characterization of this compound likely employs X-ray crystallography using programs such as SHELX, which is widely utilized for small-molecule refinement and structural validation .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c24-18(17-20-13-3-1-2-4-14(13)26-17)23-9-12(10-23)16-21-15(22-25-16)11-5-7-19-8-6-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGKCOYTPDJZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

tuberculosis, suggesting that this compound may also target similar pathways or enzymes.

Mode of Action

tuberculosis, indicating that this compound may interact with its targets to inhibit their function and thus prevent the growth of the bacteria.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.

Result of Action

tuberculosis, suggesting that this compound may have similar effects.

Biological Activity

Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its chemical properties, synthesis, and biological effects based on diverse research findings.

The molecular formula of this compound is C18H13N5O2SC_{18}H_{13}N_{5}O_{2}S with a molecular weight of 363.4 g/mol. The compound features a benzo[d]thiazole core linked to a pyridine and an oxadiazole moiety, contributing to its diverse biological activities.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of benzo[d]thiazole derivatives with pyridine and oxadiazole intermediates. For example, the synthesis involves the reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with 3-pyridinecarboxaldehyde in the presence of a base such as triethylamine, yielding the target compound in moderate yields .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[d]thiazole derivatives, including the compound . For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HCT116 (Colon)10.5
MCF7 (Breast)8.0
A549 (Lung)12.3
HeLa (Cervical)9.7

The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

Compounds related to benzo[d]thiazol derivatives have also been investigated for their antimicrobial properties. For instance:

Microorganism Activity Reference
E. coliInhibition at 50 µg/mL
S. aureusInhibition at 25 µg/mL
Mycobacterium tuberculosisIC50 = 6.0 µM

These findings suggest that modifications to the thiazole and oxadiazole rings can enhance antimicrobial efficacy.

Neuroprotective Effects

Some studies have reported neuroprotective activities associated with benzothiazole derivatives. For example, certain compounds exhibited protective effects in models of neurodegeneration by reducing oxidative stress markers and apoptosis in neuronal cells .

Case Studies

  • Antiproliferative Study : A study evaluating the antiproliferative effects of various benzo[d]thiazole derivatives found that those with pyridine substitutions exhibited enhanced activity against breast cancer cell lines (MCF7) compared to their non-substituted counterparts .
  • Antimicrobial Evaluation : A series of experiments tested the antimicrobial activity of synthesized compounds against common pathogens. The results indicated that specific substitutions on the benzothiazole ring significantly improved efficacy against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that combines elements from benzothiazole, pyridine, and oxadiazole, contributing to its unique chemical properties. The molecular formula is C19H16N4OSC_{19}H_{16}N_4OS with a molecular weight of approximately 360.42 g/mol.

Structural Characteristics

The compound's structure can be analyzed through its various functional groups which contribute to its reactivity and biological activity. The presence of the benzothiazole moiety is particularly notable for its role in enhancing electron affinity and planarity, making it suitable for various applications in drug design.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of compounds featuring benzothiazole derivatives. For instance, derivatives similar to benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have demonstrated significant antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that benzothiazole derivatives can act as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy . In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. For example, certain benzothiazole derivatives have been reported to enhance seizure thresholds and exhibit anticonvulsant properties . This suggests a potential application in treating epilepsy and related disorders.

Case Study: Synthesis and Activity Evaluation

A recent study detailed the synthesis of similar compounds and evaluated their biological activities . The synthesized compounds were screened for antimicrobial and anticancer activities using standard protocols, demonstrating significant efficacy against tested strains.

CompoundActivity TypeIC50 (µM)Reference
Compound AAntibacterial12
Compound BAnticancer8
Compound CAnticonvulsant15

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Oxadiazole-Azetidine Core

The compound Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS: 1327529-01-0) serves as a close analog. Key differences include:

Feature Target Compound Analog (CAS: 1327529-01-0)
Benzothiazole Substitution Benzo[d]thiazol-2-yl Benzo[c][1,2,5]thiadiazol-5-yl
Oxadiazole Substituent Pyridin-4-yl Pyrimidin-2-yl
Electronic Profile Electron-rich pyridine ring Electron-deficient pyrimidine ring
Synthetic Accessibility Likely requires multi-step heterocyclic coupling Synthesized under ISO17034-certified protocols

The benzo[c]thiadiazole group in the analog may confer distinct electronic properties compared to the benzo[d]thiazole moiety.

Impact of Heterocyclic Modifications

  • Pyridinyl vs. Pyrimidinyl : Pyrimidine’s electron-deficient nature may enhance π-π stacking with aromatic residues in biological targets, while pyridine’s basic nitrogen could improve solubility in acidic environments.
  • Benzothiazole vs. This modification might influence pharmacokinetic properties such as membrane permeability .

Related Benzothiazole-Containing Compounds

Compounds like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010) highlight the versatility of the benzothiazole motif. Unlike the target compound, these derivatives incorporate pyrazolone rings instead of oxadiazole-azetidine systems. Key observations include:

  • Pyrazolone rings introduce keto-enol tautomerism, which may affect reactivity and binding dynamics.

Q & A

Q. What are the standard synthetic protocols for synthesizing benzo[d]thiazole-1,2,4-oxadiazole-azetidine hybrids?

  • Methodological Answer : The compound is synthesized via a multi-step route:

Intermediate Preparation : React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in refluxing DMF (4–6 h) to form thiourea intermediates .

Cyclization : Treat the thiourea derivatives with formaldehyde and HCl (90–95°C, 4 h) to form oxadiazinane-thiones or with methylamine in ethanol to yield triazinane-thiones .

Purification : Recrystallize products from ethanol and validate purity via TLC (silica gel plates, iodine visualization) .

Q. Which spectroscopic techniques are essential for structural validation?

  • Methodological Answer :
  • 1H/13C NMR : Assign proton environments (e.g., azetidine ring protons at δ 4.88 ppm, pyridinyl signals at δ 8.08 ppm) and carbon backbone .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ = 417 for triazinane-thiones) .
  • IR : Identify functional groups (e.g., C=S stretch at ~1200 cm⁻¹) .

Q. How are reaction progress and purity monitored during synthesis?

  • Methodological Answer :
  • TLC Monitoring : Use Merck silica gel F254 plates with iodine staining to track reaction completion .
  • Recrystallization : Ethanol is preferred for isolating crystalline solids, yielding >70% purity .

Advanced Research Questions

Q. How can reaction yields be optimized for azetidine-containing heterocycles under reflux?

  • Methodological Answer :
  • Parameter Optimization : Adjust solvent (DMF vs. ethanol), molar ratios (1:1 amine:isothiocyanate), and reflux duration (Table 1). For example, extending reflux to 6 h increases yields from 71% to 79% .

  • Catalyst Screening : Test acidic (HCl) vs. basic (methylamine) conditions to favor oxadiazinane or triazinane products .

    Table 1 : Reaction Optimization Parameters (Adapted from )

    EntryReagentTime (h)Yield (%)
    3aHCl/Formaldehyde479
    4hMethylamine671

Q. What strategies resolve contradictory NOE correlations in NMR analysis of multi-ring systems?

  • Methodological Answer :
  • 2D NMR : Use NOESY or HSQC to distinguish overlapping signals (e.g., pyridinyl vs. benzo[d]thiazole protons) .
  • X-ray Crystallography : Employ SHELXL for single-crystal refinement to validate spatial arrangements (e.g., azetidine ring puckering) .

Q. How to design antimicrobial activity assays for this compound?

  • Methodological Answer :
  • MIC Testing : Use broth microdilution (Table 2) against Gram-positive (e.g., S. aureus) and Gram-negative strains. Compounds 3d and 4a show MICs of 1–3 µg/mL .

  • Control Parameters : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .

    Table 2 : Antimicrobial Activity (MIC in µg/mL) (Adapted from )

    CompoundS. aureusE. coliC. albicans
    3d117
    4a317

Q. How can computational methods predict electronic properties of benzo[d]thiazole-pyridine hybrids?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian/B3LYP/6-31G(d,p) to model HOMO-LUMO gaps and charge distribution .
  • Docking Studies : Analyze binding affinities with target enzymes (e.g., CYP450) using AutoDock Vina .

Q. How to address discrepancies between theoretical and experimental IR data?

  • Methodological Answer :
  • Frequency Scaling : Apply a scaling factor (0.9613 for B3LYP/6-31G) to align computed and observed peaks .
  • Conformational Sampling : Use molecular dynamics (MD) to account for flexible moieties (e.g., azetidine ring dynamics) .

Contradiction Analysis

Q. How to interpret conflicting mass spectrometry (MS) and NMR data?

  • Methodological Answer :
  • Isotope Pattern Analysis : Verify molecular ion clusters (e.g., [M+H]+ vs. [M+Na]+) to rule out adducts .
  • High-Resolution Validation : Use HRMS to distinguish isobaric impurities (e.g., Δ < 5 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.